1H-1,2,4-Triazole, 1-[(4-chlorophenyl)methyl]-
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Overview
Description
1-(4-chlorobenzyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-chlorobenzyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction can be conducted in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-(4-chlorobenzyl)-1H-1,2,4-triazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the 4-chlorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The triazole ring can be functionalized through substitution reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1-(4-chlorobenzyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring.
1-(4-chlorobenzyl)-1H-1,2,4-thiadiazole: Contains a thiadiazole ring instead of a triazole ring.
4-chlorobenzyl chloride: Precursor used in the synthesis of 1-(4-chlorobenzyl)-1H-1,2,4-triazole.
Uniqueness
1-(4-chlorobenzyl)-1H-1,2,4-triazole is unique due to its specific triazole ring structure and the presence of the 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTCHMNRKDLHNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872026 |
Source
|
Record name | 1-(4-Chlorobenzyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46209-39-6 |
Source
|
Record name | 1-(4-Chlorobenzyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40872026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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